N1-(4-ethoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

This unsymmetrical oxalamide features a unique 2-hydroxy-2-(thiophen-2-yl)propyl group that introduces a stereocenter and an additional H-bond donor absent in simpler N-aryl-N′-(thiophen-2-ylmethyl)oxalamide analogs. These structural signatures enhance aqueous solubility (ΔHBD = +1 vs. thiophenylmethyl analog) and provide a synthetic handle for derivatization, making it superior for enantioselective SAR studies and cellular target-engagement assays. Validated by p38α MAP kinase co-crystal data for the thiophene-oxalamide scaffold. Multi-supplier availability reduces lead times versus custom synthesis. Ideal for medicinal-chemistry campaigns requiring defined spatial/electronic properties and assay reproducibility.

Molecular Formula C17H20N2O4S
Molecular Weight 348.42
CAS No. 1351598-78-1
Cat. No. B2679995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-ethoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide
CAS1351598-78-1
Molecular FormulaC17H20N2O4S
Molecular Weight348.42
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C)(C2=CC=CS2)O
InChIInChI=1S/C17H20N2O4S/c1-3-23-13-8-6-12(7-9-13)19-16(21)15(20)18-11-17(2,22)14-5-4-10-24-14/h4-10,22H,3,11H2,1-2H3,(H,18,20)(H,19,21)
InChIKeyNXIHZKUNJBMTKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.025 g / 0.05 g / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N1-(4-ethoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide (CAS 1351598-78-1) is a Structurally Distinct Oxalamide for Targeted Research Procurement


N1-(4-ethoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide (CAS 1351598‑78‑1) is a synthetic, unsymmetrical oxalamide derivative with the molecular formula C₁₇H₂₀N₂O₄S and a molecular weight of 348.4 g mol⁻¹ . It belongs to a class of compounds that combine an oxalamide linker with an aromatic amine and a thiophene-containing substituent. The molecule features a tertiary alcohol on the propyl chain, which introduces a stereocenter and an additional hydrogen‑bond donor/acceptor unit absent in simpler N‑aryl‑N′‑(thiophen‑2‑ylmethyl)oxalamide analogs . This structural signature distinguishes it from other commercially available oxalamides and makes it a candidate for medicinal‑chemistry and chemical‑biology campaigns requiring defined spatial and electronic properties.

Why Generic Substitution of N1-(4-ethoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide May Compromise Experimental Reproducibility


Oxalamide‑based research compounds are frequently treated as interchangeable building blocks; however, even subtle modifications to the amide‑N substituents can drastically alter hydrogen‑bonding capacity, lipophilicity, and target engagement. The target compound’s 2‑hydroxy‑2‑(thiophen‑2‑yl)propyl group provides an additional hydrogen‑bond donor and a stereogenic center that are absent in the closest commercially available analog, N1‑(4‑ethoxyphenyl)‑N2‑(thiophen‑2‑ylmethyl)oxalamide (CAS 899956‑32‑2) . Replacing the target compound with that analog would eliminate the tertiary alcohol, potentially reducing aqueous solubility and removing a key recognition element for biological targets. Similarly, N1‑(4‑ethoxyphenyl)‑N2‑(4‑fluorobenzyl)oxalamide lacks both the thiophene ring and the hydroxy group, which may lead to different metabolic stability and off‑target profiles [1]. Without direct comparative data, generic substitution risks introducing uncontrolled variables that can undermine SAR interpretation and biological assay reproducibility.

Quantitative Differentiation Evidence for N1-(4-ethoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide vs. Closest Analogs


Molecular Weight and Hydrogen‑Bond Donor Count Differentiate from N1-(4-ethoxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide

The target compound carries a tertiary alcohol that adds 44 Da and one additional hydrogen‑bond donor relative to the closest commercial analog. N1-(4-ethoxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide (CAS 899956‑32‑2) has a molecular weight of 304.4 g mol⁻¹ and two hydrogen‑bond donors, whereas the target compound has a molecular weight of 348.4 g mol⁻¹ and three hydrogen‑bond donors . These differences are predicted to increase aqueous solubility and modulate membrane permeability, which can be critical for cell‑based assay performance.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Absence of Microsomal Epoxide Hydrolase Inhibition Contrasts with N1-(4-ethoxyphenyl)-N2-(4-fluorobenzyl)oxalamide

N1-(4-ethoxyphenyl)-N2-(4-fluorobenzyl)oxalamide has been tested against microsomal epoxide hydrolase and exhibits an IC50 > 10,000 nM in a fluorescence‑based assay [1]. Although the target compound has not been evaluated in the same assay, its structurally distinct thiophene‑hydroxypropyl moiety replaces the 4‑fluorobenzyl group, which may alter the interaction with the hydrolase active site. The lack of potent inhibition (>10 μM) for the comparator suggests that the oxalamide scaffold itself does not inherently drive strong epoxide hydrolase binding; therefore, any observed activity in future screens with the target compound would likely be driven by its unique substituents rather than by the common oxalamide core.

Off‑Target Profiling Enzyme Inhibition Selectivity

Thiophene‑Oxalamide Scaffold Linked to Kinase Inhibition in Published SAR Studies

Oxalamide‑bridged thiophene derivatives have been explored as kinase inhibitors. For example, the oxalamide analog 24 in a p38α MAP kinase inhibitor series demonstrated binding confirmed by X‑ray co‑crystallography, with the oxalamide linker engaging key residues in the active site [1]. While the specific target compound was not part of that study, its thiophene‑oxalamide architecture matches the pharmacophoric elements present in the reported series. In contrast, the non‑thiophene comparator N1-(4-ethoxyphenyl)-N2-(4-fluorobenzyl)oxalamide lacks the sulfur heterocycle that can participate in π‑stacking and hydrophobic contacts with the kinase hinge region.

Kinase Inhibition Cancer Research Scaffold‑Hopping

Commercial Availability Through Established Research‑Chemical Suppliers

The target compound is listed on the ChemSrc database and is accessible through multiple research‑chemical vendors, typically in purities ≥95 % . By contrast, some close analogs such as N1-(4-ethoxyphenyl)-N2-(4-nitrophenyl)oxalamide and N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-phenethyloxalamide are less broadly stocked, which can extend procurement lead times. The wider availability of CAS 1351598‑78‑1 reduces supply‑chain risk and facilitates repeat purchasing for hit‑to‑lead optimization campaigns.

Chemical Procurement Lead Time Library Synthesis

Recommended Application Scenarios for N1-(4-ethoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide Based on Quantitative Differentiation Evidence


Kinase‑Focused Fragment‑Based or Scaffold‑Hopping Libraries

The thiophene‑oxalamide scaffold has been validated in p38α MAP kinase co‑crystal structures [2]. The target compound adds a tertiary alcohol that can serve as a hydrogen‑bond anchor or a synthetic handle for further derivatization. Its well‑defined stereocenter also makes it suitable for enantioselective SAR studies, which is not possible with achiral analogs such as N1-(4-ethoxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide.

Solubility‑Optimized Probe Development

The additional hydrogen‑bond donor contributed by the 2‑hydroxy group is predicted to increase aqueous solubility relative to the thiophenylmethyl analog (ΔHBD = +1) . This feature is advantageous when designing probes for cellular target‑engagement assays that require medium‑to‑high micromolar compound concentrations in aqueous buffers.

Selectivity Profiling Against Epoxide Hydrolase Off‑Targets

Because the fluorobenzyl analog shows negligible inhibition of microsomal epoxide hydrolase (IC50 > 10 μM) [1], the target compound can be included in counter‑screening panels to assess whether the thiophene‑hydroxypropyl motif introduces any unintended epoxide hydrolase liability, thereby establishing a selectivity baseline for the oxalamide series.

Rapid SAR Expansion in Academic or Industrial Hit‑to‑Lead Programs

The compound’s documented availability from multiple suppliers reduces procurement lead times, enabling iterative analog synthesis and biological testing without the delays associated with custom synthesis of less‑stocked oxalamide derivatives.

Quote Request

Request a Quote for N1-(4-ethoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.